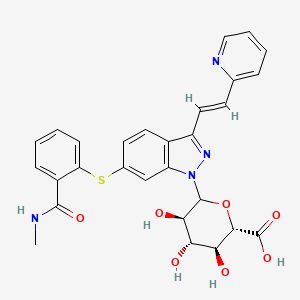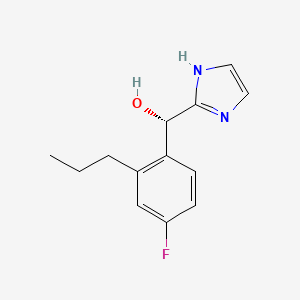
BDP 650/665 maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BDP 650/665 is a bright, red emitting fluorophore for Cyanine5 (Cy5) channel. The dye has a high molar extinction coefficient, and a good emission quantum yield. The dye is moderately hydrophobic, but can be used to label biomolecules in aqueous environment, so it is a good alternative to Cy5. Maleimide is a thiol reactive group. The compound can be used for the labeling of cysteine residues of proteins and peptides, among other SH-containing molecules.
Wissenschaftliche Forschungsanwendungen
1. Polyreaction Monomer
BDP 650/665 maleimide, as a new monomer, has been studied for its properties in polyreaction processes. Research has shown its usefulness in creating polymer mixtures with varying densities and viscosities. For instance, studies on N-[(4-bromo-3,5-difluorine)phenyl] maleimide (BDPM) with DMF and Toluene or Ethanol have provided insights into its potential applications in the field of polymer science (Li, Li, & Chen, 2017).
2. Fluorescent Molecules in Biomedical Research
BDP 650/665 maleimide has been utilized in designing fluorescent probes for biomedical applications. A specific instance is the synthesis of a dithiomaleimide BODIPY probe, used for the selective detection of peroxynitrite in cellular environments. This demonstrates the role of BDP maleimides in developing practical sensing systems for biological applications (Yudhistira et al., 2017).
3. Bioconjugation in Protein Modification
Maleimide-based compounds, including BDP 650/665, are frequently used for bioconjugation, particularly in modifying proteins through thio-Michael addition reactions. This technique is prominent in the development of immunotoxins and antibody-drug conjugates, showcasing the versatility and reactivity of maleimides in bioconjugation (Renault et al., 2018).
4. Advanced Drug Delivery Systems
Maleimide-functionalized liposomes have been explored for advanced drug delivery. For example, maleimide-modified pH-sensitive liposomes have shown improved drug delivery efficiency in both in vitro and in vivo settings. This modification enhances the liposomes' ability to target specific cells, making them suitable for a range of biomedical applications (Li & Takeoka, 2013).
5. Polymer Synthesis and Modification
BDP 650/665 maleimide is used in synthesizing high-performance polymers due to its beneficial properties, such as heat resistance and impact strength. This application is significant in developing materials with enhanced mechanical properties and thermal stability (Zhang et al., 2021).
Eigenschaften
Produktname |
BDP 650/665 maleimide |
|---|---|
Molekularformel |
C29H24BF2N5O4 |
Molekulargewicht |
555.34 |
IUPAC-Name |
(E)-7-(4-(2-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethoxy)styryl)-5-fluoro-3-(1H-pyrrol-2-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium fluoride |
InChI |
InChI=1S/C29H23BFN5O4.FH/c31-30-35-21(7-8-22(35)18-23-9-12-26(36(23)30)25-2-1-15-32-25)6-3-20-4-10-24(11-5-20)40-19-27(37)33-16-17-34-28(38)13-14-29(34)39;/h1-15,18H,16-17,19H2,(H,33,37);1H/b6-3+; |
InChI-Schlüssel |
HJJJRTPNMUXVPI-ZIKNSQGESA-N |
SMILES |
O=C(NCCN1C(C=CC1=O)=O)COC2=CC=C(C=C2)/C=C/C3=CC=C(C=C4[N+]5=C(C6=CC=CN6)C=C4)N3B5F.[F-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(6-Chloropyridin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]-4-methyl-2-pyridin-2-ylpyrazolo[4,3-c]pyridine-3,6-dione](/img/structure/B1192212.png)


